Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a piperazine-derived compound featuring a cyclopentyloxy-substituted hydroxypropyl chain and an ethyl carboxylate group. The compound’s hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
ethyl 4-(3-cyclopentyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4.ClH/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-21-14-5-3-4-6-14;/h13-14,18H,2-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTKERPYODSYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with cyclopentyloxy and hydroxypropyl groups. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as GABA receptors . By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved may include the inhibition of certain enzymes or the activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares a common piperazine-carboxylate backbone with several analogs, differing primarily in the substituents on the hydroxypropyl chain. Key comparisons include:
Key Observations:
Substituent Effects on Lipophilicity: The cyclopentyloxy group in the target compound provides moderate lipophilicity compared to the highly aromatic 3,5-dimethylphenoxy analog and the electron-withdrawing chloro-substituted HBK15 .
Synthetic Accessibility: Compounds like HBK15 and HBK17 are synthesized via phenoxy-ethoxyethyl or phenoxy-propyl linkages, suggesting that the cyclopentyloxy variant may require specialized cyclopentanol derivatives for synthesis . The tert-butoxy analog’s simpler synthesis route (using tert-butyl alcohol) contrasts with the cyclopentyloxy group, which may demand more complex cyclopentane-based reagents .
Biological Relevance :
- While direct activity data for the target compound is unavailable, HBK-series analogs demonstrate that substituent choice (e.g., chloro, methyl, methoxy) significantly impacts receptor affinity and selectivity . For example, HBK15’s chlorine atom may enhance interactions with hydrophobic enzyme pockets.
- Piperazine-carboxamide derivatives (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) highlight the role of piperazine in stabilizing chair conformations, a feature likely shared by the target compound .
Commercial Availability: Structural analogs like Ethyl 4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride are widely available through suppliers in China, India, and the U.S., suggesting similar scalability for the target compound .
Biological Activity
Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with various functional groups. The presence of the cyclopentyloxy and hydroxypropyl moieties contributes to its biological profile.
Research indicates that compounds structurally related to this compound may interact with several neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction suggests potential applications in treating conditions such as anxiety and depression.
Pharmacological Effects
- Dopamine Transporter Inhibition : Similar compounds have shown high affinity for the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This property is significant for developing treatments for disorders like ADHD and schizophrenia .
- Norepinephrine Transporter Affinity : The compound may also exhibit moderate to high affinity for the norepinephrine transporter (NET), indicating potential effects on mood regulation and stress response .
- Fatty Acid Amide Hydrolase Modulation : Some derivatives have been identified as modulators of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This modulation can influence pain perception and anxiety levels .
Case Studies
- Study on Behavioral Effects : In a behavioral study, compounds similar to this compound were administered to animal models. Results showed increased locomotor activity, suggesting stimulant properties that could be beneficial in treating depressive disorders .
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit uptake at both DAT and NET, supporting its potential use as an antidepressant or anxiolytic agent. The dose-dependent nature of this inhibition further emphasizes its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H22ClN3O3 |
| Molecular Weight | 303.79 g/mol |
| Solubility | Soluble in water |
| LogP (Partition Coefficient) | 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
